Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

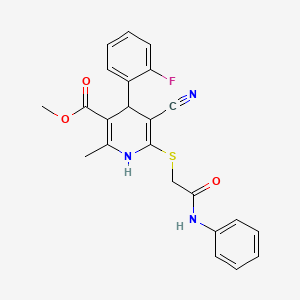

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

- Core structure: 1,4-dihydropyridine, a scaffold widely studied for pharmacological applications (e.g., calcium channel modulation).

- Substituents: 4-position: 2-fluorophenyl (electron-withdrawing group). 6-position: (2-oxo-2-(phenylamino)ethyl)thio (thioether linkage with an amide-functionalized side chain). 3-position: Methyl carboxylate (ester group). 5-position: Cyano group (enhances electronic conjugation).

The fluorine atom at the 4-position likely enhances metabolic stability and influences electronic properties, while the thioether side chain may contribute to redox activity or intermolecular interactions .

Properties

IUPAC Name |

methyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c1-14-20(23(29)30-2)21(16-10-6-7-11-18(16)24)17(12-25)22(26-14)31-13-19(28)27-15-8-4-3-5-9-15/h3-11,21,26H,13H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIAXQEQVPJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Thioether Formation: The thioether linkage can be formed by reacting the dihydropyridine intermediate with a thiol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and cardiovascular activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

1,4-Dihydropyridine vs. Tetrahydropyridine

- Target Compound : The 1,4-DHP core is planar and aromatic, facilitating π-π stacking interactions.

- The compound exhibits a melting point of 152–159°C and was purified via column chromatography .

Substituent Analysis

4-Position Aryl Groups

Key Insight : Fluorine’s electronegativity may improve binding specificity in biological targets compared to bulkier groups like ethoxy or thiophene.

6-Position Thioether Side Chain

Key Insight: The phenylamino group in the target compound introduces hydrogen-bonding capability, which is absent in analogs with alkylthio chains.

3-Position Functional Groups

Key Insight : Carboxamide derivatives (e.g., ) may exhibit slower metabolic degradation than esters.

Physical and Predicted Properties

Notes:

Biological Activity

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS No. 442557-58-6) is a compound of interest due to its potential biological activity. This article discusses its synthesis, biological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C24H22FN3O3S |

| Molar Mass | 451.51 g/mol |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 619.6 ± 55.0 °C (Predicted) |

| pKa | 13.96 ± 0.70 (Predicted) |

Synthesis

The synthesis of this compound involves the reaction of various starting materials, including fluorophenyl derivatives and thioether precursors. The detailed synthetic pathway has been outlined in patents and chemical literature, indicating methods that yield high purity and yield of the target compound .

Antimicrobial Activity

Research has shown that compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, methyl 5-cyano derivatives have been tested against various bacterial strains, showcasing inhibitory effects comparable to established antibiotics .

Case Study:

In a study assessing the antimicrobial efficacy of related dihydropyridines, it was found that the minimum inhibitory concentration (MIC) for certain derivatives ranged from to M against resistant strains of Streptococcus faecium .

Anticancer Properties

Dihydropyridine derivatives have also been investigated for their anticancer potential. In vitro studies indicated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Research Findings:

- A derivative structurally related to methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine demonstrated cytotoxicity against leukemia cells at concentrations as low as M .

The biological activity of this compound is hypothesized to involve the modulation of various cellular pathways:

- Calcium Channel Blockade: Dihydropyridines are known calcium channel blockers, which may contribute to their effects on cardiac and smooth muscle tissues.

- Inhibition of Enzymatic Activity: The presence of cyano and thio groups may enhance interactions with biological macromolecules, thereby inhibiting specific enzymes involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.